molecular formula C28H40BF4P2RhS- B14103183 2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate

2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate

Cat. No.: B14103183
M. Wt: 660.3 g/mol
InChI Key: ROQCIQNDSCZIGH-UHFFFAOYSA-N
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Description

2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It is known for its unique structure, which includes a rhodium center coordinated with cycloocta-1,5-diene and tetrafluoroborate, along with phospholane and benzothiophene ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the reaction of rhodium precursors with phospholane and benzothiophene ligands in the presence of cycloocta-1,5-diene and tetrafluoroborate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium center. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: :

Properties

IUPAC Name

2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQCIQNDSCZIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40BF4P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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